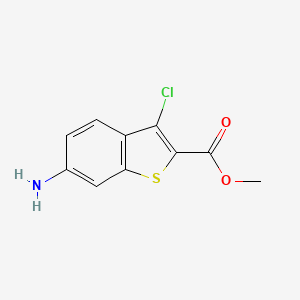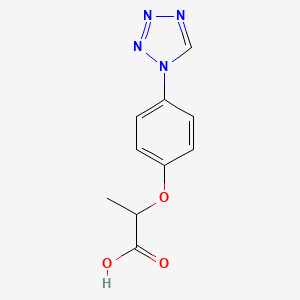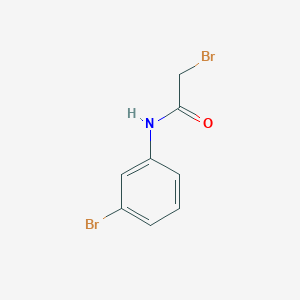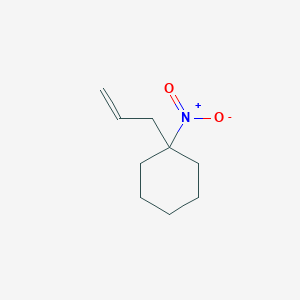
Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate
説明
Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C11H9Cl2N3O2 and its molecular weight is 286.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Anticancer Activity
Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate has been explored for its potential in antimicrobial and anticancer applications. A study demonstrated that certain derivatives synthesized from this compound exhibited higher anticancer activity than the reference drug, doxorubicin, and also showed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Heterocyclic Compound Synthesis
This compound is also used in the synthesis of various heterocyclic compounds. For example, it has been utilized in the creation of thieno[2,3-c]pyrazoles and related heterocycles, which are significant in medicinal chemistry (Haider, Farghaly, Al-Mekhlafi, & El-Kashef, 2005).
Pharmacological Research
In pharmacological research, derivatives of this chemical have been investigated for their potential as CB1 receptor antagonists. One study reported the synthesis of a biaryl pyrazole sulfonamide derivative and examined its pharmacological properties (Srivastava et al., 2008).
Crystallography and Structural Chemistry
The compound is significant in crystallography and structural chemistry, where its derivatives have been structurally characterized. This includes investigations into their molecular structures and supramolecular assembly, which are crucial for understanding the compound's chemical behavior (Cuartas et al., 2017).
Dye and Pigment Synthesis
It has applications in dye and pigment synthesis as well. A study explored the use of a related compound in the production of carboxylic pyrazolone based mono-/bi-heterocyclic dyes, demonstrating the versatility of this chemical class in creating various dyes and pigments (Tao, Zhao, Wang, Qian, & Huang, 2019).
Fluorescent Molecule Synthesis
Additionally, this compound has been used in the synthesis of novel fluorescent molecules, such as trifluoromethylated pyrazolo[1,5-a]pyrimidine, which can serve as attractive fluorophores due to their many binding sites and strong fluorescence intensity (Wu et al., 2006).
作用機序
Target of Action
Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is a complex compound with potential antimicrobial activities . The primary targets of this compound are microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae . These targets play crucial roles in various infectious diseases.
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. This leads to disruption of vital processes within the microbes, ultimately causing their death or inhibiting their growth .
Biochemical Pathways
The compound affects multiple biochemical pathways within the microbial cells. It is suggested that the compound’s efficacy is enhanced when the para position on the N-methyl aniline ring is substituted with a methyl and chloro group . This modification appears to improve the compound’s antibacterial potential .
Pharmacokinetics
An adme analysis indicated that the compounds possess a favorable profile and can be considered as patient compliant .
Result of Action
The result of the compound’s action is the inhibition of microbial growth or the death of the microbes . This leads to a reduction in the severity of the infectious disease caused by these microbes. The compound has shown moderate to excellent activity against the tested strains .
生化学分析
Biochemical Properties
It is known that pyrazole derivatives bearing a free amino group can provide useful ligands for receptors or enzymes . This suggests that Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
It is known that certain pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
methyl 5-amino-1-(2,4-dichlorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-18-11(17)7-5-15-16(10(7)14)9-3-2-6(12)4-8(9)13/h2-5H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFIUVAYAFAKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxylic acid](/img/structure/B3156561.png)
![5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid](/img/structure/B3156564.png)
![4-Methyl-5-[4-(propan-2-yl)phenyl]thiophene-2-carboxylic acid](/img/structure/B3156571.png)
![3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid](/img/structure/B3156577.png)
![4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzoic acid](/img/structure/B3156584.png)


![5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3156605.png)
![3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid](/img/structure/B3156613.png)
![5-[(4-Methylphenoxy)methyl]-2-furoic acid](/img/structure/B3156621.png)



![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B3156664.png)
